molecular formula C19H20FN3O2 B2867580 1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894031-83-5

1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2867580
CAS No.: 894031-83-5
M. Wt: 341.386
InChI Key: UGVQGRMWVSGNOG-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by two distinct aromatic substituents: a 3,5-dimethylphenyl group and a 3-fluorophenyl moiety attached to a pyrrolidin-5-one ring. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding affinity.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-12-6-13(2)8-15(7-12)21-19(25)22-16-10-18(24)23(11-16)17-5-3-4-14(20)9-17/h3-9,16H,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVQGRMWVSGNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}F1_{1}N3_{3}O1_{1}
  • Molecular Weight : 299.34 g/mol

The compound features a urea linkage with substituted phenyl and pyrrolidine moieties, which are critical for its biological activity.

Antimalarial Activity

Research indicates that urea derivatives, including those similar to this compound, exhibit significant antimalarial properties. A study reported that compounds with similar structural features displayed IC50 values ranging from 0.09 to 7.2 µM against the Plasmodium falciparum strain (3D7) . The most potent derivatives were noted to have a favorable selectivity index (SI), indicating lower toxicity to mammalian cells (HepG2) while maintaining antimalarial efficacy.

CompoundIC50 (µM)Selectivity Index (SI)
Compound A0.0954
Compound B0.4030
Compound C0.47>20

Cytotoxicity

In addition to antimalarial activity, the cytotoxic effects of the compound were evaluated against various cancer cell lines. The studies indicated that the urea derivatives exhibited moderate cytotoxicity with IC50 values that varied significantly across different cell types . The selectivity for cancer cells over normal cells is crucial for therapeutic applications.

The proposed mechanism of action for the antimalarial activity of urea derivatives involves inhibition of specific kinases essential for the survival of the malaria parasite. Molecular docking studies suggest that these compounds interact with CDPK1 (calcium-dependent protein kinase 1), forming hydrogen bonds with key residues in the ATP-binding site . This interaction is critical for disrupting the signaling pathways necessary for parasite proliferation.

Structure-Activity Relationship (SAR)

SAR studies have shown that variations in substituents on the phenyl and pyrrolidine rings significantly influence biological activity. For instance, the introduction of fluorine at specific positions on the phenyl ring has been associated with enhanced potency against malaria .

Key Findings from SAR Studies

  • Substituent Effects : Fluorine substitution generally improves binding affinity and selectivity.
  • Positioning : Compounds with substituents at the meta position relative to the urea group demonstrate superior activity compared to para-substituted analogs.

Case Studies

A notable case study involved a series of synthesized urea derivatives where modifications led to improved antimalarial activity and reduced cytotoxicity. The best-performing compounds from this series were subjected to further optimization based on their pharmacokinetic profiles, including solubility and permeability assessments .

Comparison with Similar Compounds

Table 1: Comparison of 1-(4-Cyanophenyl)-3-substituted Phenylureas (6a–o)

Compound Substituent Yield (%) Molecular Weight ([M+H]⁺) Reference
6a 3-Fluorophenyl 87.2 256.1
6b 3,5-Dichlorophenyl 78.5 306.0
6n 3,4-Dimethylphenyl 82.4 266.1
6m 3,5-Bis(trifluoromethyl) 82.8 373.4

Key Observations :

  • Electron-Donating Groups (e.g., -CH₃) : The 3,4-dimethylphenyl analog (6n) shows moderate yield (82.4%) and lower molecular weight, suggesting synthetic accessibility. The target compound’s 3,5-dimethylphenyl group may further increase steric hindrance compared to 6n .

Heterocyclic Moieties

The pyrrolidin-5-one ring in the target compound distinguishes it from analogs with thiazole or piperazine groups.

Table 2: Urea Derivatives with Heterocyclic Modifications (9a–b, 11a–o)

Compound Heterocycle Substituent Molecular Weight ([M+H]⁺) Reference
9a Thiazole + piperazine 3-Fluorophenyl 412.3
11n Thiazole + piperazine + hydrazinyl 3,4-Dimethylphenyl 494.3
11m Thiazole + piperazine + hydrazinyl 3,5-Bis(trifluoromethyl) 602.2

Key Observations :

  • Pyrrolidinone vs.
  • Molecular Weight : The target compound’s molecular weight is expected to fall between 6a (256.1) and 11m (602.2), balancing bioavailability and target engagement .

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